molecular formula C22H16ClN3O3 B12014256 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide CAS No. 618444-17-0

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12014256
CAS No.: 618444-17-0
M. Wt: 405.8 g/mol
InChI Key: IGGGBFUOQIQBTP-UHFFFAOYSA-N
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Description

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Phenoxyphenyl Substitution: The phenoxyphenyl group can be attached via nucleophilic substitution reactions using phenoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

    Oxidation Products: Quinones, phenolic derivatives.

    Reduction Products: Hydroxyquinazolinones.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.

    Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine and phenoxyphenyl groups.

    7-Chloro-4-oxo-3(4H)-quinazoline: Lacks the acetamide and phenoxyphenyl groups.

    N-(4-Phenoxyphenyl)acetamide: Lacks the quinazolinone core.

Uniqueness

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both the quinazolinone core and the phenoxyphenyl group, which may confer specific biological activities and interactions not seen in similar compounds.

Properties

CAS No.

618444-17-0

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-(7-chloro-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H16ClN3O3/c23-15-6-11-19-20(12-15)24-14-26(22(19)28)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27)

InChI Key

IGGGBFUOQIQBTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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